

Isotopic Purity of Fmoc-Met-OH-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Fmoc-L-Methionine-d3 (Fmoc-Met-OH-d3), a deuterated amino acid increasingly utilized in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen at the Smethyl group of methionine can significantly alter the metabolic profile and pharmacokinetic properties of peptides and therapeutic proteins.[1] Therefore, accurate determination of isotopic purity is critical for ensuring the quality, consistency, and performance of these molecules. This guide outlines the common analytical techniques and presents a workflow for the comprehensive characterization of Fmoc-Met-OH-d3.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available **Fmoc-Met-OH-d3** are key quality attributes. While specific values may vary between suppliers and batches, the following table summarizes typical specifications. It is crucial for researchers to obtain a certificate of analysis for each specific lot.



Parameter	Specification	Method	Reference
Isotopic Enrichment	≥ 98 atom % D	Mass Spectrometry, NMR	[2][3]
Chemical Purity	≥ 95% - 99%	HPLC	[2]
Enantiomeric Purity	≥ 99.8% (L-isomer)	Chiral HPLC	[4]

Experimental Protocols

The determination of isotopic purity for **Fmoc-Met-OH-d3** relies on a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the determination of isotopic enrichment.

1. Sample Preparation:

- Prepare a stock solution of Fmoc-Met-OH-d3 in a suitable solvent such as acetonitrile or a
 mixture of acetonitrile and water at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to determine the linear range of the instrument. A typical concentration for analysis is 1-10 μg/mL.
- Prepare a sample of non-deuterated Fmoc-Met-OH as a reference standard.

2. Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.



- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μL.
- 3. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan from m/z 100-500.
- Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.
- Data Analysis:
 - Extract the ion chromatogram for the [M+H]+ ion of Fmoc-Met-OH (nominal m/z 372 for the non-deuterated and 375 for the d3-labeled).
 - From the mass spectrum of the d3-labeled compound, determine the relative intensities of the monoisotopic peak (M0) and the peaks corresponding to the deuterated species (M+1, M+2, M+3).
 - The isotopic enrichment is calculated based on the relative abundance of the ion containing three deuterium atoms compared to the total abundance of all isotopic forms of the molecule.

Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels.

- 1. Sample Preparation:
- Dissolve 5-10 mg of Fmoc-Met-OH-d3 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

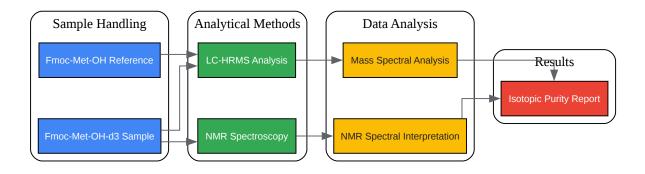


2. NMR Analysis:

- ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the S-methyl protons (typically around 2.1 ppm for the non-deuterated compound) confirms deuteration at this position.
- ²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the S-methyl group provides direct evidence of deuteration at that site.
- 13C NMR: In the carbon NMR spectrum, the signal for the carbon atom attached to the deuterium atoms will appear as a multiplet due to C-D coupling and will be at a slightly different chemical shift compared to the non-deuterated analog.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the isotopic purity of **Fmoc-Met-OH-d3**.



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Caption: Workflow for Isotopic Purity Determination.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Fmoc-Met-OH [cem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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